molecular formula C14H9FI2O2 B2706934 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde CAS No. 384857-18-5

4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde

Cat. No. B2706934
CAS RN: 384857-18-5
M. Wt: 482.031
InChI Key: ADPLUEYODJHKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde” is likely to be a complex organic molecule. It seems to contain a benzaldehyde group, which is a form of aromatic aldehyde, and a fluorobenzyl group, which is a benzyl group substituted with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple substituents on the benzene ring. The presence of iodine, fluorine, and the benzyl group would significantly influence the electronic and spatial structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of iodine and fluorine atoms would likely make it relatively heavy and polar .

Scientific Research Applications

Radiosynthesis and Biodistribution

4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde and similar compounds have been utilized in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging. Studies like that by Glaser et al. (2008) explore the use of fluorinated aldehyde-containing prosthetic groups to improve the in vivo pharmacokinetics of radiotracers. This research is critical for enhancing the accuracy and efficiency of PET imaging in medical diagnostics (Glaser et al., 2008).

Catalytic Applications

Compounds such as 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde can play a role in catalysis. Jiang et al. (2014) discuss the use of such compounds in the oxyfunctionalization of benzylic C(sp3)-H, a process valuable in various chemical synthesis applications. This research opens doors to more efficient and environmentally friendly synthetic pathways in pharmaceutical and chemical industries (Jiang et al., 2014).

Fluorescence Studies

Research on derivatives of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde has contributed significantly to fluorescence studies. Okada et al. (2016) synthesized water-soluble solvatochromic fluorophores based on similar compounds. These fluorophores exhibit unique properties like high quantum yields and large Stokes shifts, making them useful in chemical biology and medicinal chemistry (Okada et al., 2016).

Antioxidant Activity

Derivatives of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde have been evaluated for their antioxidant activity. El Nezhawy et al. (2009) synthesized thiazolidin-4-one derivatives from similar compounds and found promising antioxidant properties. This research has potential implications in the development of new antioxidant agents (El Nezhawy et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used in medicinal chemistry, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FI2O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPLUEYODJHKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)C=O)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FI2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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